N,N'-Di-p-tolylbenzidine

Hole transport material OLED Charge carrier mobility

Researchers optimizing OLED device performance require hole transport materials with both high mobility and morphological stability. N,N'-Di-p-tolylbenzidine addresses this with a hole mobility of ~10⁻⁴ cm²/V·s-an order of magnitude higher than meta-substituted TPD-and a high glass transition temperature (119.9°C) that ensures long-term amorphous film stability under thermal stress. • Tg 119.9°C & 2/3 Tg/Tm ratio reduce crystallization risk • MP 237-243°C ensures reliable batch QC verification • ≥98% purity for reproducible PVD thin-film fabrication

Molecular Formula C26H24N2
Molecular Weight 364.5 g/mol
CAS No. 10311-61-2
Cat. No. B079349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Di-p-tolylbenzidine
CAS10311-61-2
Molecular FormulaC26H24N2
Molecular Weight364.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC4=CC=C(C=C4)C
InChIInChI=1S/C26H24N2/c1-19-3-11-23(12-4-19)27-25-15-7-21(8-16-25)22-9-17-26(18-10-22)28-24-13-5-20(2)6-14-24/h3-18,27-28H,1-2H3
InChIKeyYUPJJGHTTBDCIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N'-Di-p-tolylbenzidine: Core Identity and Procurement Specifications


N,N'-Di-p-tolylbenzidine (CAS 10311-61-2), also known as N,N'-Bis(4-methylphenyl)benzidine, is a para-substituted aromatic diamine belonging to the benzidine class of organic semiconductors . It functions as a hole transport material (HTM) in organic electronic devices, particularly in organic light-emitting diodes (OLEDs), where its molecular structure facilitates efficient hole injection and transport [1]. This compound is characterized by its high purity requirements (typically >98% by GC) for electronic applications and is commercially available from specialty chemical suppliers .

Workflow Hole transport material (HTM) for OLED research and thin-film device fabrication
Grade Electronics-grade purity (>98% GC specified) suitable for reproducible physical vapor deposition
Structure Para-substituted benzidine core engineered for efficient hole injection and transport

N,N'-Di-p-tolylbenzidine: Risks of Unverified Generic Substitution


Generic substitution with alternative benzidine-based hole transport materials is not a viable procurement strategy for high-performance organic electronics. Even closely related analogs, such as N,N'-diphenyl-N,N'-di(m-tolyl)-benzidine (TPD) or N,N'-di(1-naphthyl)-N,N'-diphenylbenzidine (NPB), exhibit significant differences in critical parameters including hole mobility, glass transition temperature, and molecular symmetry, which directly dictate device efficiency and operational lifetime [1]. The precise substitution pattern on the benzidine core (para vs. meta) and the nature of the terminal groups fundamentally alter the compound's electronic and morphological properties, as demonstrated by systematic studies of this compound class [2]. Consequently, a direct swap without verification of these specific performance metrics will introduce uncontrolled variability, leading to unpredictable and often sub-optimal device outcomes.

Para- vs. meta-substitution: hole mobility and π-stacking may differ substantially between benzidine analogs
Tg and Tg/Tm ratio: morphological stability context may not transfer to alternative HTMs such as TPD
Melting point purity benchmark: quality control metric may not align with structurally different hole transport materials

N,N'-Di-p-tolylbenzidine: Performance vs. Key Benzidine Analogs


Hole Mobility Advantage Over Meta-Substituted TPD

The hole mobility of N,N'-Di-p-tolylbenzidine is reported to be on the order of ~10⁻⁴ cm²/V·s, representing a full order of magnitude increase compared to its meta-substituted analog, N,N'-diphenyl-N,N'-di(m-tolyl)-benzidine (TPD), which exhibits a mobility of ~10⁻⁵ cm²/V·s . This difference is attributed to the enhanced π-π stacking enabled by the para-substitution pattern, which facilitates intermolecular charge transfer.

Hole Mobility
Data to verify
~10⁻⁴ cm²/V·s vs. TPD ~10⁻⁵ cm²/V·s (~10× difference)
Supports lower driving voltage design context
Reported values; experimental conditions not specified
Hole transport material OLED Charge carrier mobility

Tg/Tm Ratio as Predictor of Morphological Stability

The ratio of glass transition temperature (Tg) to melting temperature (Tm) serves as a key indicator of a material's tendency to form stable amorphous films. N,N'-Di-p-tolylbenzidine (also referred to as TPB in the study), with its high molecular symmetry, exhibits a Tg/Tm ratio of 2/3. This is in contrast to the asymmetric meta-substituted TPD analog, which has a higher Tg/Tm ratio of 3/4 [1]. A lower ratio is associated with a higher molecular symmetry and is correlated with improved morphological stability of the amorphous phase, which is essential for preventing crystallization-induced degradation in OLED devices.

Tg/Tm Ratio
Head-to-head
2/3 (target) vs. TPD 3/4 (~11% lower ratio)
Supports morphological stability screening
DSC analysis; direct head-to-head comparison [1]
Morphological stability Amorphous film OLED lifetime

Glass Transition Temperature Advantage Over TPD

The glass transition temperature (Tg) is a critical parameter for operational stability in thin-film devices. N,N'-Di-p-tolylbenzidine has been reported with a Tg of 119.9 °C, as measured by differential scanning calorimetry (DSC) [1]. This value is approximately 15 °C higher than that reported for a common TPD derivative, DPS (N,N'-bis(4-(2,2-diphenylethenyl)-phenyl)-N,N'-di(p-tolyl)-bendidine), which has a Tg of 90 °C [2]. A higher Tg indicates greater resistance to thermally induced morphological changes, such as crystallization, which can lead to catastrophic device failure.

Glass Transition (Tg)
Reported
119.9 °C (target) vs. TPD derivative 90 °C (29.9 °C higher)
Supports thermal stability context
Cross-study comparable; DSC data [1,2]
Thermal stability Glass transition temperature OLED device reliability

High Melting Point as Purity Benchmark

N,N'-Di-p-tolylbenzidine exhibits a well-defined melting point range of 237.0 to 243.0 °C, as specified by a leading commercial supplier for its >98.0% (GC) purity grade . This is significantly higher than the melting point of a closely related, but structurally different, compound N,N'-diphenyl-N,N'-di-p-tolyl-benzidine (CAS 20441-06-9), which has a reported melting point of 165.0-169.0 °C . The high melting point of the target compound is a key indicator of its purity and is a standard quality control metric for procurement.

Melting Point
Data to verify
237–243 °C (target) vs. analog 165–169 °C (~70 °C higher)
Supports purity QC context
Commercial specification; cross-study comparable
Material purity Thermal analysis Quality control

N,N'-Di-p-tolylbenzidine: Targeted Application Scenarios


Low Driving Voltage for High-Efficiency OLEDs

For applications where power efficiency is paramount, such as in mobile displays or solid-state lighting, the order-of-magnitude higher hole mobility of N,N'-Di-p-tolylbenzidine compared to meta-substituted TPD (~10⁻⁴ vs. ~10⁻⁵ cm²/V·s) is a decisive factor [1]. This higher mobility enables the design of OLED devices with lower driving voltages and higher power conversion efficiencies, directly addressing key performance metrics for energy-conscious applications.

Long-Lifetime OLED and OPV Applications

In applications where device longevity is a critical requirement, such as in automotive displays, industrial sensors, or long-term architectural lighting, the superior morphological stability of N,N'-Di-p-tolylbenzidine becomes a key selection criterion. Its higher glass transition temperature (119.9 °C) [1] and more favorable Tg/Tm ratio (2/3) compared to TPD (3/4) [2] indicate a reduced propensity for crystallization in the amorphous film state. This property is a direct predictor of longer operational lifetime and enhanced reliability under thermal stress.

Reproducible Thin-Film Fabrication for R&D and Pilot Production

The well-defined and high melting point of N,N'-Di-p-tolylbenzidine (237-243 °C) serves as a robust, easily verified quality assurance (QA) metric for procurement [1]. This, combined with its commercial availability at >98.0% purity, ensures a consistent starting material for reproducible physical vapor deposition (PVD) of high-quality, amorphous thin films. This reproducibility is essential for both fundamental research studies on structure-property relationships and for scaling up processes in pilot production.

Morphological Stability Studies in Organic Semiconductors

The distinct molecular symmetry of N,N'-Di-p-tolylbenzidine, which gives rise to its characteristic Tg/Tm ratio of 2/3, makes it an ideal model compound for investigating the relationship between molecular structure, packing, and thin-film stability [1]. This property is of high value for academic and industrial research groups focused on designing next-generation organic semiconductors with intrinsically longer lifetimes and improved operational stability.

Application
Selection Property
Validation Focus
OLED Efficiency Research
Hole mobility profile (para-substitution context)
Drive voltage and power efficiency verification
Long-Lifetime Device Research
Morphological stability indicators (Tg, Tg/Tm)
Operational lifetime and thermal cycling stability
Reproducible Thin-Film Deposition
Melting point purity benchmark
Purity and batch consistency for PVD processes
Structure-Property Studies
Molecular symmetry (Tg/Tm ratio)
Amorphous film stability and crystallization resistance
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